molecular formula C22H20N4O2S2 B2835484 2-((2-(4-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 901258-68-2

2-((2-(4-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2835484
CAS RN: 901258-68-2
M. Wt: 436.55
InChI Key: UJJWYPIZGDERRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(4-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H20N4O2S2 and its molecular weight is 436.55. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(4-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(4-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activity

A study by Ding et al. (2012) demonstrated that novel compounds bearing imidazo[2,1-b]thiazole scaffolds, similar to the chemical structure , showed potential as inhibitors against certain cancer cell lines, suggesting its use in cancer research and potential therapeutic applications (Ding et al., 2012).

Antimicrobial and Anti-inflammatory Activities

Research by Sowmya et al. (2017) on acetamido pyrrolyl oxazoles/thiazoles/imidazoles, related to the chemical compound in focus, showed notable antimicrobial and anti-inflammatory activities. This suggests the compound's potential application in developing treatments for bacterial infections and inflammation-related conditions (Sowmya et al., 2017).

Anticancer and Antiviral Activities

Havrylyuk et al. (2013) synthesized compounds including 2-(4,5-Dihydropyrazol-1-yl)-thiazol-4-ones, closely related to the queried chemical, which demonstrated selective inhibition of leukemia cell lines and showed antiviral activity against specific virus strains. This indicates the compound's potential in developing antiviral and anticancer therapies (Havrylyuk et al., 2013).

Synthesis and Antimicrobial Activities

A study by Saravanan et al. (2010) involved synthesizing novel thiazole derivatives with antimicrobial properties. This research highlights the compound's relevance in creating new antimicrobial agents (Saravanan et al., 2010).

Antioxidant and Anti-inflammatory Properties

Koppireddi et al. (2013) synthesized novel N-(4-aryl-1,3-thiazol-2-yl)acetamides and found compounds with significant antioxidant and anti-inflammatory activities. This suggests potential applications in treating oxidative stress and inflammatory diseases (Koppireddi et al., 2013).

properties

IUPAC Name

2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S2/c1-14-3-5-15(6-4-14)19-21(30-13-18(27)24-22-23-11-12-29-22)26-20(25-19)16-7-9-17(28-2)10-8-16/h3-12H,13H2,1-2H3,(H,25,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJWYPIZGDERRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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